molecular formula C18H12N2O6 B7750500 [3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 2-nitrobenzoate

[3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 2-nitrobenzoate

Cat. No.: B7750500
M. Wt: 352.3 g/mol
InChI Key: IZRASTICKVEMAB-UKTHLTGXSA-N
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Description

[3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 2-nitrobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyano group, a methoxy group, and a nitrobenzoate moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxy-3-oxoprop-1-enyl with 2-nitrobenzoic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Advanced purification techniques such as recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, [3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 2-nitrobenzoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the nitrobenzoate moiety suggests possible applications in developing anti-inflammatory or antimicrobial agents.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism by which [3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 2-nitrobenzoate exerts its effects involves interactions with specific molecular targets. The cyano group and nitrobenzoate moiety are key functional groups that participate in binding to enzymes or receptors, modulating their activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    [3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 4-nitrobenzoate: Similar structure with a different position of the nitro group.

    [3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 2-chlorobenzoate: Chlorine substituent instead of a nitro group.

    [3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 2-methylbenzoate: Methyl group instead of a nitro group.

Uniqueness

The uniqueness of [3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 2-nitrobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O6/c1-25-17(21)13(11-19)9-12-5-4-6-14(10-12)26-18(22)15-7-2-3-8-16(15)20(23)24/h2-10H,1H3/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRASTICKVEMAB-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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